3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Overview
Description
The compound “3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride” is a chemical with the molecular formula C12H15ClN2O2S2 . It has a molecular weight of 318.83 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H15ClN2O2S2. Unfortunately, specific details about the structure could not be found .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 495.4±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±3.0 kJ/mol . The flash point is 253.4±28.7 °C . The index of refraction is 1.773 . The molar refractivity is 68.5±0.5 cm3 . The polar surface area is 92 Å2 . The polarizability is 27.2±0.5 10-24 cm3 . The surface tension is 64.7±7.0 dyne/cm . The molar volume is 164.4±7.0 cm3 .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. They can act as free radical scavengers, helping to protect cells from oxidative stress which is implicated in various diseases .
Analgesic and Anti-inflammatory Applications
This compound has potential analgesic and anti-inflammatory activities. It can be used in the development of new pain relief medications with possibly fewer side effects compared to traditional drugs .
Antimicrobial and Antifungal Applications
As a thiazole derivative, it may possess antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents .
Antiviral Applications
Thiazoles have been studied for their antiviral activities, including against HIV. This compound could be part of research efforts to find new treatments for viral infections .
Diuretic Applications
Some thiazole compounds exhibit diuretic effects, which could be useful in treating conditions like hypertension by helping to remove excess fluid from the body .
Anticonvulsant Applications
Research has indicated that certain thiazole derivatives can have anticonvulsant effects, suggesting potential applications in the treatment of epilepsy and other seizure disorders .
Neuroprotective Applications
Thiazoles have shown neuroprotective activities, which could be beneficial in the development of treatments for neurodegenerative diseases .
Antitumor and Cytotoxic Applications
This compound may also have applications in cancer research due to the antitumor and cytotoxic activities observed in some thiazole derivatives, offering a pathway for the development of new anticancer drugs .
Mechanism of Action
Target of Action
The compound, also known as 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride, is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.ClH/c1-17-5-2-14-8-6-9-10(16-4-3-15-9)7-11(8)18-12(14)13;/h6-7,13H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFQFHZJIBTYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC3=C(C=C2SC1=N)OCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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